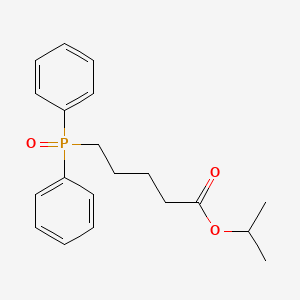

Isopropyl 5-(diphenylphosphoryl)pentanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl 5-diphenylphosphorylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSCAFULQNHZJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088449-88-9 |

Source

|

| Record name | Isopropyl 5-(diphenylphosphoryl)pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl 5-(Diphenylphosphoryl)pentanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate, a compound of interest as a reference standard and a potential impurity in the synthesis of active pharmaceutical ingredients such as Latanoprost.[1] This document outlines a viable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the key intermediate, 5-(diphenylphosphoryl)pentanoic acid. This is followed by the esterification of this carboxylic acid with isopropanol to yield the final product.

Caption: Synthesis pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 603-35-0 |

| Ethyl 5-bromopentanoate | C₇H₁₃BrO₂ | 209.08 | 14660-52-7 |

| 5-(Diphenylphosphoryl)pentanoic Acid | C₁₇H₁₉O₃P | 302.30 | 71140-70-0 |

| Isopropanol | C₃H₈O | 60.10 | 67-63-0 |

| This compound | C₂₀H₂₅O₃P | 344.38 | 2088449-88-9 |

Experimental Protocols

Step 1: Synthesis of 5-(Diphenylphosphoryl)pentanoic Acid

This procedure involves the reaction of triphenylphosphine with ethyl 5-bromopentanoate to form a phosphonium salt, which is subsequently hydrolyzed to the desired carboxylic acid.

Materials:

-

Triphenylphosphine

-

Ethyl 5-bromopentanoate

-

Toluene

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Formation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in toluene. Add ethyl 5-bromopentanoate (1.0 eq) to the solution. Heat the mixture to reflux and maintain for 12-18 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

Hydrolysis: After cooling to room temperature, filter the phosphonium salt and wash with cold toluene. Suspend the salt in an aqueous solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux for 4-6 hours.

-

Acidification and Extraction: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The product, 5-(diphenylphosphoryl)pentanoic acid, will precipitate as a white solid. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of this compound via Fischer Esterification

This step involves the acid-catalyzed esterification of 5-(diphenylphosphoryl)pentanoic acid with isopropanol.

Materials:

-

5-(Diphenylphosphoryl)pentanoic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 5-(diphenylphosphoryl)pentanoic acid (1.0 eq) and a large excess of anhydrous isopropanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes expected yields and key analytical data for the synthesized compounds.

| Compound | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) |

| 5-(Diphenylphosphoryl)pentanoic Acid | 70-85% | 145-148 | 1.70-1.90 (m, 4H), 2.25-2.40 (m, 2H), 2.45-2.60 (t, 2H), 7.40-7.80 (m, 10H), 10.5 (br s, 1H) | ~34 |

| This compound | 75-90% | N/A (typically an oil) | 1.22 (d, 6H), 1.70-1.90 (m, 4H), 2.20-2.35 (m, 2H), 2.35-2.50 (t, 2H), 4.95-5.10 (sept, 1H), 7.40-7.80 (m, 10H) | ~34 |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The two-step synthesis pathway described in this guide provides a reliable and efficient method for the preparation of this compound. The detailed protocols and expected data will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development who require this compound for their studies. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

Isopropyl 5-(diphenylphosphoryl)pentanoate CAS 2088449-88-9 properties

CAS Number: 2088449-88-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is an organophosphorus compound primarily recognized as a process impurity in the synthesis of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1] Its presence as an impurity necessitates its characterization and the development of analytical methods for its detection and quantification to ensure the quality and safety of the final drug product. This technical guide provides a comprehensive overview of the known properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅O₃P | [2][3][4] |

| Molecular Weight | 344.38 g/mol | [4] |

| CAS Number | 2088449-88-9 | [2][3][4] |

| Appearance | Crystalline solid | [1] |

| Purity | >95% (HPLC) | [4] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (50 mg/ml). Limited solubility in aqueous media. | [2] |

| Storage Temperature | -20°C | [4] |

| Boiling Point (Predicted) | 437.2 ± 28.0 °C | [5] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [5] |

| InChI | InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 | [4] |

| SMILES | CC(C)OC(=O)CCCCP(=O)(c1ccccc1)c2ccccc2 | [2][4] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A general synthetic workflow is outlined below.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activity and mechanism of action of this compound. Its primary characterization in scientific literature is as a chemical impurity.

Toxicology: The available safety data indicates that this compound is a skin and eye irritant.[3] No in-depth toxicological studies have been published.

Pharmacology: As an organophosphorus compound, there is a potential for interaction with various biological systems. However, without specific studies, any discussion on its pharmacological effects would be speculative. Its structural similarity to other organophosphorus compounds does not provide a direct correlation to a specific biological activity.

Due to the absence of research on its biological effects, no signaling pathways have been elucidated for this compound.

Experimental Protocols

The most relevant experimental protocol available for this compound is its detection and quantification as an impurity in Latanoprost formulations, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: HPLC-UV for Impurity Profiling

This section outlines a general experimental protocol for the analysis of this compound in a Latanoprost drug substance or product.

Methodology Details:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is commonly used for the separation of Latanoprost and its impurities.

-

Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The composition can be isocratic (constant) or a gradient (changing over time) to achieve optimal separation.

-

Detection: UV detection is performed at a wavelength where both Latanoprost and the impurity have significant absorbance.

-

Standard Preparation: A reference standard of this compound is required for accurate quantification. A stock solution is prepared and diluted to a known concentration.

-

Sample Preparation: The Latanoprost drug substance or product is dissolved in a suitable solvent and diluted to fall within the linear range of the assay.

-

Quantification: The amount of this compound in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the known concentration of the reference standard.

Conclusion

This compound is a well-characterized organophosphorus compound, primarily of interest to researchers and professionals in the field of pharmaceutical development and quality control due to its status as a process impurity in Latanoprost synthesis. While its physicochemical properties and analytical detection methods are established, there is a clear gap in the understanding of its biological activity and toxicological profile beyond basic irritation data. Future research could focus on investigating the potential biological effects of this molecule, given its organophosphorus nature, to provide a more complete safety and activity profile.

References

In-Depth Technical Guide to the Structure Elucidation of Isopropyl 5-(diphenylphosphoryl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Isopropyl 5-(diphenylphosphoryl)pentanoate, a known impurity in the ophthalmic drug Latanoprost. This document details the analytical methodologies and data interpretation crucial for the identification and characterization of this compound. Key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of this compound, enabling its preparation as a reference standard for quality control and analytical method development. The logical workflow for its synthesis and its application in impurity analysis are visualized using process diagrams.

Introduction

This compound (CAS No. 2088449-88-9) is an organophosphorus compound with the molecular formula C₂₀H₂₅O₃P.[1] It is primarily recognized as a process-related impurity in the synthesis of Latanoprost, a prostaglandin analogue used to treat glaucoma and ocular hypertension.[2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Therefore, the unambiguous identification and characterization of impurities such as this compound are of paramount importance in pharmaceutical development and manufacturing.

This guide serves as a technical resource for researchers and professionals involved in the analysis and quality control of Latanoprost and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2088449-88-9 | [1] |

| Molecular Formula | C₂₀H₂₅O₃P | [1] |

| Molecular Weight | 344.39 g/mol | [1] |

| IUPAC Name | propan-2-yl 5-(diphenylphosphoryl)pentanoate | |

| Synonyms | DPP isopropyl ester, Latanoprost Impurity D | [3] |

| Appearance | Pale yellow to light yellow solid | |

| Melting Point | 68-70 °C | |

| Solubility | Soluble in Chloroform, DMSO, Methanol |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through the combined application of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts for ¹H and ¹³C NMR are summarized in Tables 2 and 3, respectively.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 - 7.47 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.95 | sept | 1H | CH of isopropyl group |

| 2.30 - 2.15 | m | 2H | -CH₂-P=O |

| 2.25 | t | 2H | -CH₂-C=O |

| 1.80 - 1.65 | m | 2H | -CH₂-CH₂-P=O |

| 1.20 | d | 6H | 2 x CH₃ of isopropyl group |

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=O (ester) |

| 133.0 - 128.0 | Aromatic carbons |

| 67.5 | CH of isopropyl group |

| 34.0 | -CH₂-C=O |

| 29.5 (d, JP-C) | -CH₂-P=O |

| 22.0 | -CH₂-CH₂-P=O |

| 21.8 | 2 x CH₃ of isopropyl group |

3.1.1. ³¹P NMR Spectroscopy

Phosphorus-31 NMR provides a specific signal for the phosphorus atom in the molecule.

Table 4: ³¹P NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~32 | P=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are listed in Table 5.

Table 5: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3010 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1440 | P-Ph stretch |

| ~1190 | P=O stretch |

| 1100 - 1000 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data of this compound

| m/z | Assignment |

| 344 | [M]⁺ (Molecular ion) |

| 301 | [M - C₃H₇]⁺ |

| 285 | [M - OC₃H₇]⁺ |

| 201 | [Ph₂P=O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound, which can be used as a reference standard.

4.1.1. Materials and Reagents

-

5-(Diphenylphosphoryl)pentanoic acid

-

Isopropyl alcohol (Propan-2-ol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

4.1.2. Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(diphenylphosphoryl)pentanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add isopropyl alcohol (1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using NMR, IR, and MS, comparing the data with the reference spectra.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Role as an Analytical Standard

The diagram below outlines the logical relationship of using the synthesized compound as a reference standard in the quality control of Latanoprost.

Caption: Role in Latanoprost quality control.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Latanoprost. This technical guide has provided a detailed summary of the spectroscopic data and a comprehensive experimental protocol for its synthesis. The presented information and workflows are intended to support researchers and drug development professionals in the identification, synthesis, and control of this and other related impurities. The availability of a well-characterized reference standard is essential for the development and validation of robust analytical methods, ultimately contributing to the overall quality of pharmaceutical products.

References

An In-depth Technical Guide to Isopropyl 5-(diphenylphosphoryl)pentanoate (C20H25O3P)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 5-(diphenylphosphoryl)pentanoate, with the chemical formula C20H25O3P, is an organophosphorus compound primarily identified as a process-related impurity in the synthesis of Latanoprost, a prostaglandin analogue used in the treatment of glaucoma. This technical guide provides a comprehensive overview of the available chemical and analytical information for this compound. Due to its status as a pharmaceutical impurity, a thorough understanding of its synthesis, properties, and analytical detection is crucial for quality control and regulatory compliance in drug manufacturing. This document summarizes its physicochemical properties, outlines a likely synthetic pathway, details analytical methodologies for its quantification, and discusses the general toxicological considerations for organophosphate esters. It is important to note that, to date, no specific biological activity or signaling pathway involvement has been publicly documented for this compound itself.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a pentanoate backbone with an isopropyl ester at one end and a diphenylphosphoryl group at the other.[1] This amphiphilic structure influences its solubility and chromatographic behavior.

Table 1: Physicochemical and Identification Data for this compound

| Parameter | Value | Reference |

| IUPAC Name | propan-2-yl 5-(diphenylphosphoryl)pentanoate | [2] |

| Synonyms | Isopropyl 5-(diphenylphosphinyl)pentanoic acid, DPP isopropyl ester | [3][4] |

| CAS Number | 2088449-88-9 | [3][4] |

| Molecular Formula | C20H25O3P | [2][3] |

| Molecular Weight | 344.4 g/mol | [2][3] |

| Appearance | Pale Yellow Solid / Crystalline Solid | [1][3] |

| Purity | ≥98% (as a commercial standard) | [3] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years (under recommended storage) |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible laboratory-scale synthesis can be deduced from general organophosphorus chemistry principles and available information on its precursor, 5-(diphenylphosphoryl)pentanoic acid. The synthesis is likely a two-step process involving the formation of the phosphinylpentanoic acid followed by esterification.

Experimental Protocol: Synthesis of 5-(diphenylphosphoryl)pentanoic Acid

This precursor can be synthesized via a Wittig-type reaction byproduct or through the reaction of a Grignard reagent with diphenylphosphinyl chloride. A common route involves the reaction of a suitable haloalkane with diphenylphosphine oxide.

Materials:

-

5-Bromopentanoic acid

-

Diphenylphosphine oxide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylphosphine oxide (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Add a solution of 5-bromopentanoic acid (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 5-(diphenylphosphoryl)pentanoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocol: Esterification to this compound

The final product is obtained through the esterification of the carboxylic acid with isopropanol.

Materials:

-

5-(diphenylphosphoryl)pentanoic acid

-

Isopropanol

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 5-(diphenylphosphoryl)pentanoic acid (1.0 eq) in anhydrous DCM.

-

Add isopropanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Synthetic pathway for this compound.

Analytical Methodology

As a known impurity in Latanoprost, several analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed for the detection and quantification of this compound.

HPLC Method for Impurity Profiling

A validated, stability-indicating HPLC method is essential for the quality control of Latanoprost drug products.

Table 2: HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Cyano column |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Method Validation Data (Illustrative):

-

Linearity: The method should be linear over a concentration range relevant to the expected impurity levels, with a correlation coefficient (r²) > 0.99.

-

Accuracy: Recovery studies should be performed at different concentration levels, with typical acceptance criteria of 90-110%.

-

Precision: The relative standard deviation (RSD) for replicate injections should be less than 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be established to ensure the method is sensitive enough to detect the impurity at specified limits. For Latanoprost, the LOQ has been reported to be as low as 0.025 µg/mL.[5][6]

Caption: Workflow for the analysis of this compound as an impurity.

Biological and Toxicological Profile

There is currently no specific toxicological or pharmacological data available for this compound in the public domain. However, as an organophosphate ester, general toxicological considerations for this class of compounds may be relevant.

Organophosphate esters are a diverse group of chemicals, and their toxicity can vary significantly based on their specific structure.[7][8] Some organophosphates are known to be neurotoxic through the inhibition of acetylcholinesterase.[7] Others have been associated with cytotoxicity and endocrine-disrupting effects.[1][9] Given that this compound is an impurity in an ophthalmic solution, any potential for local (ocular) or systemic toxicity is a critical consideration in its risk assessment. Without specific studies on this compound, a definitive toxicological profile cannot be established.

Applications and Future Perspectives

The primary current application of this compound is as a certified reference standard for the quality control of Latanoprost.[10] Its availability is essential for pharmaceutical manufacturers to comply with regulatory requirements for impurity profiling.

While no therapeutic applications have been identified, the diphenylphosphoryl moiety is present in various biologically active molecules. Further research could explore the potential for this compound or its derivatives to exhibit novel pharmacological activities. However, any such investigation would need to begin with fundamental in vitro and in vivo studies to determine its biological effects and safety profile.

Conclusion

This compound (C20H25O3P) is a well-characterized organophosphorus compound of significant interest in the pharmaceutical industry due to its role as an impurity in Latanoprost. This guide has summarized the available data on its chemical properties, synthesis, and analytical detection. The lack of specific biological and toxicological data for this compound is a notable knowledge gap. For drug development professionals, the focus remains on the robust analytical control of this impurity in Latanoprost formulations to ensure the safety and efficacy of the final drug product. Future research may elucidate any potential biological activities of this molecule, but for now, its relevance is firmly in the domain of pharmaceutical analysis and quality control.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | C20H25O3P | CID 53394734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 2088449-88-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphate - Wikipedia [en.wikipedia.org]

- 9. Organophosphate Esters in China: Fate, Occurrence, and Human Exposure [mdpi.com]

- 10. Latanoprost Impurities | SynZeal [synzeal.com]

Spectroscopic and Spectrometric Characterization of Isopropyl 5-(diphenylphosphoryl)pentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Isopropyl 5-(diphenylphosphoryl)pentanoate, a known impurity in the pharmaceutical manufacturing of latanoprost. This document details nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such data.

Compound Overview

This compound is an organophosphorus compound with the molecular formula C₂₀H₂₅O₃P and a molecular weight of 344.4 g/mol .[1] It is structurally characterized by a pentanoate backbone with an isopropyl ester at one end and a diphenylphosphoryl group at the other. The presence of this compound as a trace impurity in commercial preparations of the glaucoma medication latanoprost necessitates its accurate identification and quantification.[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 - 7.45 | Multiplet | 10H | Aromatic protons (C₆H₅)₂P=O |

| 4.95 | Septet | 1H | -OCH(CH₃ )₂ |

| 2.30 - 2.15 | Multiplet | 2H | -CH₂ -CH₂-P=O |

| 2.10 - 1.95 | Multiplet | 2H | -CH₂ -COO- |

| 1.80 - 1.60 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |

| 1.15 | Doublet | 6H | -OCH(CH₃ )₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| 172.5 | C=O (Ester) | |

| 132.0 - 128.0 | Aromatic Carbons | May show splitting due to P-C coupling |

| 67.5 | -OC H(CH₃)₂ | |

| 34.0 | -C H₂-COO- | |

| 30.0 (d, Jpc ≈ 70 Hz) | -C H₂-P=O | |

| 24.5 | -CH₂-C H₂-CH₂- | |

| 21.8 | -OCH(C H₃)₂ |

Spectrometric Data

Mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 345.16 |

| [M+Na]⁺ | 367.14 |

Experimental Protocols

While specific experimental parameters for this particular molecule are not publicly detailed, the following represents standard protocols for acquiring NMR and MS data for similar organic compounds.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra at room temperature using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

³¹P NMR: If desired, ³¹P NMR spectra can be acquired using an appropriate probe. Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts like ([M+Na]⁺).

-

Mass Range: Scan a mass range appropriate for the expected molecular weight, for example, m/z 100-1000.

-

Data Analysis: The acquired mass spectrum will show the mass-to-charge ratio of the ions, allowing for the determination of the molecular weight and confirmation of the elemental composition through high-resolution mass measurement.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the relationship between the different structural components of this compound and their corresponding spectroscopic signals.

Caption: Structural components and their corresponding spectroscopic signals.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Isopropyl 5-(diphenylphosphoryl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is an organophosphorus compound primarily recognized as a process-related impurity in the synthesis of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2] Its identification, characterization, and quantification are crucial for ensuring the quality, safety, and efficacy of Latanoprost drug products. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound.

Physicochemical Characteristics

This compound is a crystalline solid at room temperature.[2][3] Its molecular structure consists of a pentanoate backbone with an isopropyl ester at one end and a diphenylphosphoryl group at the other.[1] This combination of a flexible alkyl chain and rigid aromatic groups influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl 5-diphenylphosphorylpentanoate | [1] |

| Synonyms | DPP isopropyl ester; Isopropyl 5-(Diphenylphosphinyl)pentanoic Acid; Latanoprost Impurity 2 (Diphenylphosphine Isopropyl Ester) | [2] |

| CAS Number | 2088449-88-9 | [2] |

| Molecular Formula | C₂₀H₂₅O₃P | [2] |

| Molecular Weight | 344.38 g/mol | [2] |

| Physical State | Crystalline solid | [2][3] |

| Melting Point | 68-70 °C | |

| Boiling Point | Not determined | N/A |

| Density | Not determined | N/A |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 25 mg/mL | [2][3] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [2][3] |

| Ethanol | 50 mg/mL | [2][3] |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2][3] |

Logical Relationship as a Latanoprost Impurity

This compound is identified as a synthetic derivative and a known impurity in the manufacturing process of Latanoprost.[1] Its presence must be monitored and controlled to meet regulatory requirements for pharmaceutical products.[4]

Caption: Logical relationship of this compound as a Latanoprost impurity.

Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 5-(Diphenylphosphoryl)pentanoic Acid via Michaelis-Arbuzov Reaction (Generalized Protocol)

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds.[5][6][7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl phosphite and isopropyl 5-bromopentanoate.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically in the range of 120-160°C.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The intermediate product, diethyl 5-(isopropoxycarbonyl)butylphosphonate, can be isolated, or the crude mixture can be directly subjected to hydrolysis.

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture and heat to reflux to hydrolyze the ester and phosphonate ester groups.

-

Isolation: After hydrolysis, cool the mixture and acidify to precipitate 5-(diphenylphosphoryl)pentanoic acid. The solid can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Fischer Esterification (Generalized Protocol)

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols.[9][10][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap to remove water, if desired), dissolve 5-(diphenylphosphoryl)pentanoic acid in an excess of isopropanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Protocol: HPLC Method for Quantification in Latanoprost

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound (IDPP) as an impurity in Latanoprost, based on published methods for Latanoprost impurity profiling.[1][12][13][14]

Caption: HPLC analysis workflow for Latanoprost impurities.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

-

Stationary Phase: A reverse-phase C18 or cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile, water, and a suitable buffer (e.g., phosphate buffer), with the pH adjusted as needed.[14]

-

Reference Standards: Latanoprost and this compound.

-

Sample: Latanoprost drug product (e.g., eye drops).

2. Chromatographic Conditions (Example):

-

Mobile Phase: Gradient elution with a mixture of a phosphate buffer, acetonitrile, and methanol.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Latanoprost and this compound reference standards in the mobile phase or a suitable diluent to prepare a stock solution. Further dilute to a known concentration.

-

Sample Solution: Dilute the Latanoprost drug product with the mobile phase to a concentration within the linear range of the method.

4. Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times and response factors of Latanoprost and this compound.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

-

Quantify the amount of the impurity in the sample by comparing its peak area to that of the standard. The quantification can be done using an external standard method or by calculating the area percentage relative to the Latanoprost peak.

5. Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies on Latanoprost should be performed.[1][15][16] This involves subjecting the drug substance to stress conditions such as:

-

Acidic and Alkaline Hydrolysis: Treatment with dilute HCl and NaOH.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Exposure to elevated temperatures.

-

Photolytic Stress: Exposure to UV light.

The analytical method should be able to resolve the degradation products from the parent drug and other impurities, including this compound.[1]

Conclusion

This technical guide provides a summary of the known physicochemical characteristics of this compound, a significant impurity in the production of Latanoprost. While some physical properties like boiling point and density are not yet determined, its identity, solubility, and analytical detection methods are well-documented. The provided generalized synthesis and detailed analytical protocols serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Latanoprost. Further research to fully characterize all physical constants and to develop a specific, high-yield synthesis would be beneficial to the scientific community.

References

- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. jk-sci.com [jk-sci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 10. brainly.com [brainly.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Isopropyl 5-(diphenylphosphoryl)pentanoate molecular weight and formula

This document provides the core chemical identification parameters for Isopropyl 5-(diphenylphosphoryl)pentanoate, a compound relevant in pharmaceutical analysis, particularly as a potential impurity in commercial preparations of latanoprost[1].

Chemical Identity and Properties

The fundamental molecular properties of this compound have been computationally determined and are summarized below. These identifiers are essential for unambiguous tracking in research and quality control settings.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₅O₃P | [1][2][3][4][5] |

| Molecular Weight | 344.4 g/mol | [1][2][5] |

| Alternate Molecular Weight | 344.38 g/mol | [3][4][6] |

| CAS Number | 2088449-88-9 | [1][2][3][5] |

Structural Composition

The structure of this compound is defined by three primary functional groups: a diphenylphosphoryl moiety, a pentanoate backbone, and an isopropyl ester group[5]. The logical relationship between these components is illustrated in the following diagram.

References

solubility profile of Isopropyl 5-(diphenylphosphoryl)pentanoate in organic solvents

An In-depth Technical Guide on the Solubility Profile of Isopropyl 5-(diphenylphosphoryl)pentanoate

Introduction

This compound is an organophosphorus compound primarily recognized as a potential trace impurity in commercial preparations of latanoprost, a medication used to treat glaucoma.[1][2] Its chemical structure consists of a pentanoate backbone with an isopropyl ester group and a terminal diphenylphosphoryl moiety.[3] This unique structure, featuring both polar (phosphoryl group) and nonpolar (phenyl rings, alkyl chain) regions, results in an amphiphilic character that dictates its solubility in various solvents.[4] Understanding the solubility profile of this compound is critical for its detection, quantification, and removal during the manufacturing of latanoprost, ensuring the purity and safety of the final pharmaceutical product.[3][4]

Chemical and Physical Properties:

Solubility Profile

This compound exhibits good solubility in polar organic solvents and poor solubility in aqueous media.[3][4] This is consistent with its molecular structure, which contains both hydrophobic phenyl and isopropyl groups and a polar phosphoryl group.[4] The quantitative solubility data from various sources are summarized below.

Quantitative Solubility Data

| Solvent | Solubility | Reference(s) |

| Ethanol | 50 mg/mL | [1][2][4] |

| Dimethylformamide (DMF) | 25 mg/mL | [1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1][2][4] |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][2][4] |

| Methanol | Soluble (exact value not reported) | [4] |

| Water | Poor solubility (exact value not reported) | [4] |

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of this compound are not extensively published, a standard and reliable method like the shake-flask technique can be employed. This method is considered the gold standard for thermodynamic solubility measurements.[6]

Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time to create a saturated solution.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

Selected organic solvents (e.g., Ethanol, DMF, DMSO) of analytical grade

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, the samples are centrifuged at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. The UV absorbance maxima for this compound are noted at 222, 266, and 272 nm.[1][2]

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. This compound | CAS 2088449-88-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (2088449-88-9) for sale [vulcanchem.com]

- 4. Buy this compound | 2088449-88-9 [smolecule.com]

- 5. This compound | C20H25O3P | CID 53394734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [lgcstandards.com]

An In-depth Technical Guide to the Synthesis and Characterization of Phosphonate Esters

For Researchers, Scientists, and Drug Development Professionals

Phosphonate esters are a versatile class of organophosphorus compounds with significant applications in medicinal chemistry, drug development, and materials science.[1] Their structural analogy to phosphates, combined with enhanced stability against hydrolysis, makes them valuable as bioisosteres of amino acids and enzyme inhibitors.[2][3] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and characterization of phosphonate esters, complete with detailed experimental protocols, tabulated data, and workflow visualizations.

Synthesis of Phosphonate Esters

The formation of the carbon-phosphorus (C-P) bond is central to the synthesis of phosphonate esters. Several named reactions have become standard methodologies for this transformation, each with its own advantages and substrate scope.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is one of the most fundamental and widely used methods for preparing phosphonate esters.[4] It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[5][6][7]

The reaction proceeds via a two-step SN2 mechanism:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[4][7][8]

-

Dealkylation: The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt, resulting in the formation of the phosphonate ester and a new alkyl halide.[4][8]

This reaction is particularly effective for primary alkyl halides.[4]

Logical Workflow for the Michaelis-Arbuzov Reaction:

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

-

Materials: Triethyl phosphite, benzyl bromide.

-

Procedure: A mixture of triethyl phosphite (1.1 equivalents) and benzyl bromide (1.0 equivalent) is heated at 150-160 °C for 3-4 hours. The reaction progress can be monitored by observing the formation of ethyl bromide as a byproduct. After completion, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation to yield diethyl benzylphosphonate.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[9] This reaction generally favors the formation of (E)-alkenes.[9] Key advantages over the Wittig reaction include the use of more nucleophilic carbanions and the straightforward removal of the water-soluble phosphate byproduct.[10]

Experimental Workflow for the Horner-Wadsworth-Emmons Reaction:

Experimental Protocol: (E)-Alkene Synthesis [10]

-

Materials: Phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents), sodium hydride (60% dispersion in mineral oil, 1.2 equivalents), aldehyde (1.0 equivalent), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add a solution of the phosphonate reagent in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The Pudovik Reaction

The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across a C=N or C=O double bond to form α-aminophosphonates or α-hydroxyphosphonates, respectively.[11] The base-catalyzed variant is a common approach.[11]

Pudovik Reaction Mechanism:

Experimental Protocol: Synthesis of an α-Aminophosphonate

-

Materials: Aldehyde (1.0 mmol), amine (1.0 mmol), diethyl phosphite (1.0 mmol), catalyst (e.g., Lewis acid or base), solvent (e.g., toluene, ethanol, or solvent-free).

-

Procedure: A mixture of the aldehyde, amine, and diethyl phosphite is stirred in the presence of a catalytic amount of a suitable catalyst. The reaction can be performed at room temperature or with heating.[12][13] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by removing the solvent and purifying the residue by column chromatography or recrystallization.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to synthesize α-aminophosphonates.[3][12] This one-pot reaction is a highly efficient method for the preparation of these valuable compounds.[2][13]

Table 1: Comparison of Synthetic Methods for Phosphonate Esters

| Reaction | Reactants | Product | Key Features |

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate | Forms a C-P bond; generally requires heat.[5][6][7] |

| Horner-Wadsworth-Emmons | Phosphonate ester + Aldehyde/Ketone | Alkene | Stereoselective formation of (E)-alkenes; water-soluble byproduct.[9] |

| Pudovik | Dialkyl phosphite + Imine/Aldehyde | α-Aminophosphonate/α-Hydroxyphosphonate | Addition across a C=X bond; often base-catalyzed.[11] |

| Kabachnik-Fields | Amine + Carbonyl + Dialkyl phosphite | α-Aminophosphonate | Three-component, one-pot synthesis.[3][12] |

Characterization of Phosphonate Esters

A combination of spectroscopic techniques is employed to confirm the structure and purity of synthesized phosphonate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of phosphonate esters.

-

31P NMR: This is a definitive technique for identifying phosphorus-containing compounds. Phosphonate esters typically exhibit signals in a characteristic chemical shift range.[14][15] Proton decoupling is commonly used to simplify the spectra, resulting in sharp singlets for each unique phosphorus environment.[14] The chemical shift can provide information about the electronic environment of the phosphorus atom.

-

1H NMR: The proton NMR spectrum of a phosphonate ester shows characteristic couplings to the phosphorus atom. Protons on the carbon atom directly attached to the phosphorus (α-protons) and protons on the alkoxy groups will show splitting due to coupling with 31P.[14] The magnitude of the coupling constants (J-values) can help in assigning the structure.

-

13C NMR: Similar to 1H NMR, the 13C NMR spectrum will display C-P couplings. The carbon atom directly bonded to the phosphorus will show a large one-bond coupling constant (¹JCP), which is highly diagnostic.[16]

Table 2: Typical NMR Spectroscopic Data for a Dialkyl Alkylphosphonate

| Nucleus | Typical Chemical Shift (ppm) | Coupling | Typical Coupling Constant (Hz) |

| 31P | +15 to +35 | - | - |

| 1H (α-CH) | Varies | 2JHP | 15 - 25 |

| 1H (O-CH) | Varies | 3JHP | 5 - 10 |

| 13C (α-C) | Varies | 1JCP | 125 - 150 |

| 13C (O-C) | Varies | 2JCP | 5 - 10 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of phosphonate esters.[17] Electrospray ionization (ESI) is a common technique for the analysis of these compounds.[17] The fragmentation patterns can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in phosphonate esters. The most characteristic absorption is the strong P=O stretching vibration.

Table 3: Characteristic IR Absorption Frequencies for Phosphonate Esters

| Functional Group | Absorption Range (cm-1) | Intensity |

| P=O | 1200 - 1300 | Strong |

| P-O-C | 950 - 1100 | Strong |

| C-H (alkyl) | 2850 - 3000 | Medium to Strong |

Conclusion

The synthesis and characterization of phosphonate esters are well-established fields with a robust set of methodologies available to researchers. The Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Pudovik, and Kabachnik-Fields reactions provide versatile routes to a wide array of phosphonate derivatives. A combination of NMR spectroscopy (31P, 1H, and 13C), mass spectrometry, and IR spectroscopy allows for the unambiguous characterization of these important molecules. This guide provides a foundational understanding of these core techniques for professionals in drug discovery and development.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. jeol.com [jeol.com]

- 17. Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diphenylphosphoryl Group: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diphenylphosphoryl [(PhO)₂P(O)-] group, a cornerstone in the edifice of modern organic synthesis, exerts a profound influence on the course and outcome of a diverse array of chemical transformations. Its unique electronic and steric attributes have rendered it an invaluable tool in the chemist's arsenal, functioning as a versatile activating group, a reliable leaving group, a strategic directing group, and a component of sophisticated catalytic systems. This technical guide provides a comprehensive overview of the multifaceted roles of the diphenylphosphoryl moiety, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging its full potential.

Core Properties: Unraveling the Electronic and Steric Landscape

The reactivity of the diphenylphosphoryl group is intrinsically linked to its distinct electronic and steric characteristics.

Electronic Effects: The phosphorus atom in the diphenylphosphoryl group is in a high oxidation state (+5) and is bonded to three oxygen atoms and two phenyl groups. The P=O bond is highly polarized, with a significant partial positive charge on the phosphorus atom, making it highly electrophilic. The two phenoxy groups are electron-withdrawing through inductive effects. This electron-withdrawing nature is quantitatively captured by its Hammett parameters, which indicate its ability to stabilize adjacent negative charges and activate functionalities for nucleophilic attack.

The Diphenylphosphoryl Group as a Versatile Reagent

The diphenylphosphoryl group is most commonly employed in the form of its azide (DPPA) and chloride (DPP-Cl) derivatives, each serving as a gateway to a multitude of synthetic transformations.

Diphenylphosphoryl Azide (DPPA): A Gateway to Nitrogen-Containing Molecules

Diphenylphosphoryl azide (DPPA) is a remarkably versatile and safe reagent for the introduction of the azide functionality and the synthesis of a wide range of nitrogen-containing compounds.[1]

In the presence of a phosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), DPPA facilitates the stereospecific conversion of primary and secondary alcohols to azides with inversion of configuration.[2] This reaction is a cornerstone of modern organic synthesis for the reliable introduction of a nitrogen handle.

Table 1: Quantitative Data for the Mitsunobu Reaction with DPPA

| Substrate (Alcohol) | Product (Azide) | Yield (%) | Reference |

| (S)-1-Phenylethanol | (R)-1-Azido-1-phenylethane | 85 | [General procedure] |

| Cyclohexanol | Azidocyclohexane | 92 | [General procedure] |

| Benzyl alcohol | Benzyl azide | 95 | [General procedure] |

Experimental Protocol: General Procedure for the Mitsunobu Reaction with DPPA

-

To a solution of the alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diphenylphosphoryl azide (DPPA, 1.5 equiv).

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the corresponding azide.

Caption: Mechanism of the Mitsunobu reaction with DPPA.

DPPA provides a safe and efficient alternative to the use of hazardous acyl azides in the Curtius rearrangement.[3] Carboxylic acids are converted in a one-pot procedure to isocyanates, which can be trapped with various nucleophiles to yield amines, carbamates, and ureas.[4]

Table 2: Quantitative Data for the Curtius Rearrangement using DPPA

| Carboxylic Acid | Nucleophile | Product | Yield (%) | Reference |

| Benzoic acid | t-BuOH | N-Boc-aniline | 88 | [3] |

| Phenylacetic acid | Benzyl alcohol | Benzyl N-benzylcarbamate | 91 | [3] |

| Cyclohexanecarboxylic acid | H₂O | Cyclohexylamine | 75 | [General procedure] |

Experimental Protocol: General Procedure for the Curtius Rearrangement with DPPA

-

To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in a suitable solvent (e.g., toluene or THF, 0.5 M) at room temperature, add diphenylphosphoryl azide (DPPA, 1.1 equiv).

-

Heat the reaction mixture to reflux and monitor the formation of the isocyanate by IR spectroscopy (characteristic absorption at ~2270 cm⁻¹).

-

After the complete conversion of the carboxylic acid, add the desired nucleophile (e.g., alcohol for carbamates, water for amines).

-

Continue to heat the reaction mixture until the isocyanate is fully consumed (monitored by IR).

-

Cool the reaction mixture to room temperature and perform an appropriate work-up.

-

Purify the product by crystallization or column chromatography.

Caption: The Curtius rearrangement facilitated by DPPA.

Diphenylphosphoryl Chloride (DPP-Cl): A Powerful Activating Agent

Diphenylphosphoryl chloride is a versatile reagent primarily used for the activation of carboxylic acids and alcohols.

Experimental Protocol: General Procedure for Peptide Coupling using DPP-Cl

-

To a solution of the N-protected amino acid (1.0 equiv) and a tertiary amine base (e.g., N-methylmorpholine, 2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add diphenylphosphoryl chloride (1.0 equiv) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the activated mixed anhydride.

-

Add the amino acid ester hydrochloride (1.0 equiv) and an additional equivalent of the tertiary amine base to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an aqueous work-up, and purify the resulting dipeptide by crystallization or column chromatography.

Caption: Peptide synthesis using DPP-Cl as an activator.

The Diphenylphosphoryl Group in Catalysis

The influence of the diphenylphosphoryl group extends into the realm of catalysis, where it can act as a component of a catalyst or as a precursor to a reactive intermediate.

Cobalt-Catalyzed Asymmetric Aziridination

In a notable example, DPPA serves as a nitrene source in cobalt-catalyzed asymmetric aziridination of olefins.[6][7] Chiral cobalt-porphyrin complexes catalyze the transfer of a nitrene fragment from DPPA to an olefin, affording N-phosphorylated aziridines in good yields and with high enantioselectivity.[8]

Table 3: Enantioselective Aziridination of Styrene using a Chiral Cobalt Catalyst and DPPA

| Olefin | Catalyst | Yield (%) | ee (%) | Reference |

| Styrene | [Co(P1)] | 85 | 92 | [8] |

| 4-Chlorostyrene | [Co(P1)] | 82 | 90 | [8] |

| 2-Vinylnaphthalene | [Co(P1)] | 88 | 94 | [8] |

| (P1 represents a specific chiral porphyrin ligand) |

Experimental Protocol: General Procedure for Cobalt-Catalyzed Asymmetric Aziridination

-

In a glovebox, a solution of the chiral cobalt(II)-porphyrin catalyst (5 mol %) and the olefin (1.0 equiv) in an anhydrous, degassed solvent (e.g., chlorobenzene) is prepared.

-

Diphenylphosphoryl azide (DPPA, 1.2 equiv) is added, and the reaction vessel is sealed.

-

The reaction mixture is stirred at the desired temperature (e.g., 40-60 °C) for 24-48 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the N-phosphorylated aziridine.

Caption: Experimental workflow for catalytic aziridination.

The Diphenylphosphinoyl Group as a Directing Group

The diphenylphosphinoyl [Ph₂P(O)-] group, closely related to the diphenylphosphoryl group, has emerged as a powerful directing group in C-H functionalization reactions. Its ability to coordinate to transition metals enables the selective activation of otherwise unreactive C-H bonds, primarily at the ortho-position of an aromatic ring.

Ortho-Lithiation

The phosphinoyl group can direct the ortho-lithiation of aromatic rings upon treatment with strong bases like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles.

Experimental Protocol: Ortho-Lithiation of Diphenylphenylphosphine Oxide

-

To a solution of diphenylphenylphosphine oxide (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: Ortho-lithiation directed by the diphenylphosphinoyl group.

The Diphenylphosphate Anion as a Leaving Group

The diphenylphosphate anion, [(PhO)₂PO₂]⁻, is an excellent leaving group due to the ability of the phosphoryl group to stabilize the negative charge through resonance and the inductive effects of the phenoxy groups. This property is exploited in reactions where a functional group is activated by phosphorylation. While a precise quantitative comparison with other leaving groups is context-dependent, its leaving group ability is generally considered to be comparable to or better than that of tosylate.

Conclusion

The diphenylphosphoryl group and its derivatives are indispensable tools in contemporary organic synthesis. Their predictable reactivity, coupled with the ability to control stereochemistry and functional group transformations, has cemented their role in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide has provided a detailed exploration of the multifaceted nature of the diphenylphosphoryl group, offering a foundation for its strategic application in innovative synthetic endeavors. A thorough understanding of its properties and reaction mechanisms will continue to inspire the development of novel and efficient synthetic methodologies.

References

- 1. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Taft equation - Wikipedia [en.wikipedia.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of novel P-chiral monophosphorus ligands - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. rua.ua.es [rua.ua.es]

Isopropyl 5-(diphenylphosphoryl)pentanoate: A Technical Guide to a Key Latanoprost Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction